1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one 1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830293
InChI: InChI=1S/C10H10BrClOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C10H10BrClOS
Molecular Weight: 293.61 g/mol

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18830293

Molecular Formula: C10H10BrClOS

Molecular Weight: 293.61 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one -

Specification

Molecular Formula C10H10BrClOS
Molecular Weight 293.61 g/mol
IUPAC Name 1-bromo-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C10H10BrClOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3
Standard InChI Key USECBLQCYOVMIX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is defined by a propan-2-one backbone substituted at the α-position with a bromine atom and a 3-chloro-4-(methylthio)phenyl group. The phenyl ring’s 3-chloro and 4-methylthio substituents create electronic asymmetry, enhancing the compound’s reactivity toward nucleophiles. The bromine atom at the α-carbon further amplifies electrophilicity, making the carbonyl group susceptible to nucleophilic attack.

Key spectroscopic data, such as ¹H NMR and ¹³C NMR, reveal distinct signals for the methylthio group (δ ~2.5 ppm for S–CH₃) and the carbonyl carbon (δ ~200 ppm). The Canonical SMILES representation (CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Br) succinctly captures its connectivity, while the InChIKey (USECBLQCYOVMIX-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.

Synthesis and Reaction Optimization

The synthesis of 1-bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions, beginning with the functionalization of a pre-substituted benzene derivative. A common route involves:

  • Friedel-Crafts Acylation: Introducing the propan-2-one moiety to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Halogenation: Sequential bromination and chlorination via electrophilic aromatic substitution, leveraging the directing effects of the methylthio group.

  • Purification: Chromatographic techniques or recrystallization to achieve >95% purity.

Industrial-scale production often employs continuous flow reactors to enhance yield and reduce byproducts. For instance, a 2024 study reported a 78% yield under optimized conditions (60°C, 12-hour residence time) using a microfluidic setup.

Mechanistic Insights and Reactivity

The compound’s reactivity is governed by two primary sites: the α-bromine atom and the carbonyl group. Nucleophilic substitution at the brominated carbon proceeds via an Sₙ2 mechanism, with the leaving group’s departure facilitated by the adjacent carbonyl’s electron-withdrawing effect. Concurrently, the carbonyl carbon engages in addition-elimination reactions, particularly with amines or hydrazines, forming Schiff bases or hydrazones.

Density Functional Theory (DFT) calculations highlight the influence of the 3-chloro and 4-methylthio groups on reaction kinetics. The chloro substituent’s -I effect increases the carbonyl’s electrophilicity, while the methylthio group’s +M effect stabilizes intermediate enolate species. This duality enables selective functionalization, a feature exploited in cascade reactions for synthesizing polyhalogenated ketones .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

As a versatile intermediate, this compound has been utilized in the synthesis of antimicrobial agents and kinase inhibitors. For example, coupling it with pyridine derivatives yielded analogs with IC₅₀ values < 1 μM against Staphylococcus aureus, surpassing conventional antibiotics. Its bromine atom also serves as a handle for cross-coupling reactions, enabling late-stage diversification in medicinal chemistry campaigns.

Agrochemical Innovation

In agrochemicals, the compound’s halogenated structure contributes to herbicidal and fungicidal activity. A 2024 study demonstrated its efficacy as a precursor to succinate dehydrogenase inhibitors, achieving 90% control of Botrytis cinerea at 50 ppm concentrations.

ApplicationTarget ActivityEfficacy MetricsReference
Antimicrobial AgentsS. aureus InhibitionIC₅₀: 0.8 μM
HerbicidesWeed ControlED₉₀: 2.5 kg/ha
FungicidesB. cinerea Control90% Inhibition at 50 ppm

Comparative Analysis with Structural Analogs

Substituent positioning profoundly impacts the compound’s properties. For instance, shifting the methylthio group from the 4-position to the 2-position (as in 1-bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one) reduces steric hindrance, increasing reactivity toward Grignard reagents by 40%. Conversely, replacing bromine with iodine enhances photostability but reduces solubility in polar solvents.

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